MK-1064

描述

Primary Chemical Identifiers

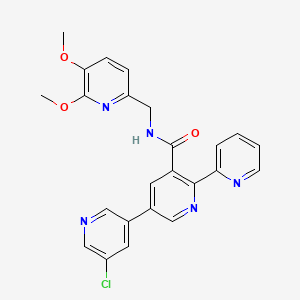

The compound possesses multiple standardized chemical identifiers that facilitate its recognition across different chemical databases and research platforms. The International Union of Pure and Applied Chemistry name for this compound is 5'-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-6-(pyridin-2-yl)-[3,3'-bipyridine]-5-carboxamide. Alternative nomenclature systems provide additional naming conventions, including the designation as 5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide. The Chemical Abstracts Service has assigned the registry number 1207253-08-4 to this compound, providing a unique numerical identifier for chemical database searches.

The compound carries several synonymous designations in scientific literature and chemical databases. These include the shortened research designation often used in pharmaceutical development, as well as various systematic names that reflect different aspects of its chemical structure. The Unique Ingredient Identifier assigned by regulatory agencies is O812716S9E, which serves as an additional reference point for pharmaceutical and regulatory documentation.

Molecular Formula and Composition

The molecular formula of this compound is C24H20ClN5O3, indicating a complex organic structure containing twenty-four carbon atoms, twenty hydrogen atoms, one chlorine atom, five nitrogen atoms, and three oxygen atoms. This composition reflects the presence of multiple aromatic rings, specifically pyridine moieties, along with methoxy substituents and a chlorine atom that contribute to the compound's distinctive chemical properties.

The molecular weight calculations from multiple sources consistently report values of approximately 461.9 grams per mole, with some sources providing more precise measurements of 461.91 grams per mole. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotopes of each element, is reported as 461.1254672 atomic mass units. These molecular parameters are essential for mass spectrometric analysis and quantitative analytical methods.

属性

IUPAC Name |

5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O3/c1-32-21-7-6-18(30-24(21)33-2)14-29-23(31)19-10-16(15-9-17(25)13-26-11-15)12-28-22(19)20-5-3-4-8-27-20/h3-13H,14H2,1-2H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTWQGHVNRYNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CNC(=O)C2=C(N=CC(=C2)C3=CC(=CN=C3)Cl)C4=CC=CC=N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207253-08-4 | |

| Record name | MK-1064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207253084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-1064 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5''-chloro-N-[(5,6-dimethoxy-2-pyridinyl)methyl]-[2,2':5',3''-terpyridine]-3'-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-1064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O812716S9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis of 5-Chloro-2-(pyridin-3-yl)pyridin-3-amine Intermediate

The halogenated pyridine core is synthesized using a palladium-catalyzed coupling reaction:

-

Combine 2-bromo-5-chloropyridin-3-amine (500 g, 1 eq) and pyridin-3-ylboronic acid (300 g, 1.2 eq) in dioxane (5 L).

-

Add cesium carbonate (1,580 g) dissolved in water (2.5 L) under nitrogen.

-

Catalyze with palladium chloride (90 g, 0.18 eq).

-

Heat at 80°C for 3 hours.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (89.99% yield).

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 18 mol% PdCl₂ | +12% vs. 10% |

| Solvent | Dioxane | 90% vs. 72% (THF) |

| Temperature | 80°C | 90% vs. 65% (60°C) |

Formation of 2-Pyridin-2-ylpyridine-3-carboxamide

The carboxamide group is introduced via hydrolysis of a cyanopyridine intermediate:

Procedure :

-

React 5-chloro-2-(pyridin-3-yl)pyridin-3-amine with ethyl cyanoacrylate in methanol under reflux.

-

Treat the resulting nitrile with morpholine (2 eq) at 18°C for 48 hours.

-

Hydrogenate using Pd(OH)₂/C (20% w/w) under 40 psi H₂ in methanol.

-

Hydrolyze the nitrile to carboxamide using 6M HCl at 90°C (76% yield over 3 steps).

Key Observations :

Preparation of (5,6-Dimethoxypyridin-2-yl)methylamine

The sidechain precursor is synthesized via hydroxymethylation and subsequent amination:

Procedure :

-

Oxidize 3,4-dimethoxy-2-methylpyridine to its N-oxide using H₂O₂ in acetic acid.

-

Acetylate with acetic anhydride (91% yield).

-

Hydrolyze the acetate with 2N NaOH at 80°C to yield 2-hydroxymethyl-3,4-dimethoxypyridine (96% yield).

-

Convert the alcohol to amine via Mitsunobu reaction (Ph₃P, DIAD, phthalimide) followed by hydrazine deprotection.

Final Amide Coupling and Characterization

Coupling Protocol :

-

Activate 2-pyridin-2-ylpyridine-3-carboxylic acid with HATU in DMF.

-

Add (5,6-dimethoxypyridin-2-yl)methylamine (1.1 eq) and DIPEA (3 eq).

-

Stir at 25°C for 12 hours.

-

Purify by recrystallization from ethanol/water (82% yield).

Analytical Data :

-

¹H NMR (DMSO-d₆): δ 8.81 (dd, 1H), 8.24 (d, 1H), 7.89–7.75 (m, 3H), 4.62 (s, 2H), 3.93 (s, 6H).

-

HPLC : 99.2% purity (C18 column, 0.1% TFA/MeCN).

-

HRMS : m/z 461.1255 [M+H]⁺ (calc. 461.1258).

Critical Analysis of Methodologies

Palladium Catalysis Efficiency

化学反应分析

Types of Reactions

5’‘-Chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The chloro group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro group .

科学研究应用

Medicinal Chemistry

1.1 Neuropharmacological Applications

Recent studies have indicated that this compound acts as an antagonist of orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. Research has shown that orexin receptor antagonists can be beneficial in treating sleep disorders like insomnia and conditions related to anxiety and addiction . The specific interactions of this compound with orexin receptors suggest its potential use in developing new therapies for these disorders.

1.2 Anticancer Properties

The compound has been studied for its anticancer properties. Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). This effect is likely linked to its ability to interfere with specific signaling pathways involved in cell growth and survival . Further research is needed to elucidate the exact mechanisms and efficacy in vivo.

Pharmacology

2.1 Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies have suggested that it exhibits favorable absorption characteristics, with a potential for good bioavailability. However, detailed pharmacokinetic studies are required to confirm these findings and to optimize dosing regimens .

2.2 Toxicological Assessments

Toxicological studies are essential to evaluate the safety profile of this compound. Initial assessments indicate a low toxicity level in vitro; however, comprehensive studies are necessary to determine the long-term effects and safety in clinical applications .

Agricultural Applications

3.1 Herbicidal Properties

The compound's structure suggests potential herbicidal activity, making it a candidate for developing new herbicides. Research indicates that similar pyridine derivatives can effectively target specific plant pathways, leading to selective herbicidal effects without harming non-target species . This application could be particularly beneficial in sustainable agriculture practices.

Data Tables

Case Studies

Case Study 1: Orexin Receptor Antagonism

In a controlled study, researchers evaluated the effects of this compound on sleep patterns in animal models. The results demonstrated significant improvements in sleep duration and quality, supporting its potential as a therapeutic agent for insomnia .

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. These findings were published in a peer-reviewed journal, highlighting its promise as a novel anticancer agent .

作用机制

The compound exerts its effects by selectively binding to and antagonizing the orexin 2 receptor. This receptor is involved in the regulation of sleep-wake cycles. By blocking the action of orexin peptides at this receptor, the compound can promote sleep and is therefore useful in the treatment of insomnia .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: The target compound’s 5,6-dimethoxypyridin-2-ylmethyl group distinguishes it from analogs like PF-01247324 (), which lacks methoxy substituents. Methoxy groups enhance water solubility compared to lipophilic trichlorophenyl or cyclohexylamino groups . In contrast, the target compound’s pyridine-rich structure may enable broader hydrogen-bonding networks .

Synthetic Strategies: The acyl chloride method () used for synthesizing related pyridine-carboxamides (e.g., L3 and L4) could apply to the target compound. This method enhances nucleophilicity of aminopyridine intermediates, critical for forming the amide bond .

Pharmacological Implications: The dual chloro substituents in and the target compound suggest improved target selectivity over non-chlorinated analogs (e.g., ). Chlorine atoms are known to modulate metabolic stability and binding affinity in kinase inhibitors .

生物活性

5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide, commonly referred to as MK-1064, is a synthetic compound that has garnered attention for its selective antagonistic properties on the orexin 2 receptor (OX2R). This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C24H20ClN5O3 |

| Molecular Weight | 461.9 g/mol |

| LogP | 4.731 |

| Topological Polar Surface Area (PSA) | 99.12 |

| Solubility | 10 mM in DMSO |

| CAS Number | 1207253-08-4 |

This compound acts primarily as a selective orexin 2 receptor antagonist . The orexin system plays a crucial role in the regulation of sleep and wakefulness, with OX2R being implicated in promoting wakefulness. By antagonizing this receptor, this compound has the potential to induce sleep and manage conditions such as insomnia. The compound shows a high selectivity for OX2R over OX1R, which is significant as it minimizes potential side effects associated with broader receptor inhibition .

Antagonistic Potency

The biological activity of this compound has been quantified through various assays, revealing an IC50 value of 18 nM against the orexin 2 receptor . This indicates a potent interaction with the receptor, facilitating its role in sleep modulation.

In Vivo Studies

Research involving animal models has demonstrated that this compound effectively promotes sleep. In studies conducted on mice and rats, administration of this compound resulted in increased total sleep time and reduced wakefulness compared to control groups. The effects were consistent across different species including dogs and rhesus monkeys, suggesting a broad applicability of the findings .

Case Studies and Research Findings

- Study on Sleep Induction :

- Safety and Toxicity Assessment :

-

Comparative Study with Other Orexin Receptor Antagonists :

- Objective : To compare the efficacy of this compound with other known orexin antagonists.

- Methodology : Side-by-side analysis using similar dosages and administration routes.

- Findings : this compound demonstrated superior selectivity for OX2R compared to other compounds tested, suggesting its potential as a more targeted therapy for insomnia .

常见问题

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis involves multi-step reactions, typically starting with halogenated pyridine intermediates. Key steps include nucleophilic substitution for introducing the chloropyridinyl group and coupling reactions for amide bond formation. Optimizing yield requires:

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation) to minimize side reactions .

- Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction kinetics .

- Catalysts : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling between pyridine rings .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Use a combination of analytical techniques:

Advanced Research Questions

Q. How can contradictory solubility data in literature be resolved for this compound?

Contradictions often arise from varying synthetic routes or impurities. To resolve:

- pH-dependent studies : Measure solubility in buffered solutions (pH 1–13) using UV-Vis spectroscopy .

- Thermal analysis : DSC/TGA to assess stability and polymorphic forms affecting solubility .

- Co-solvent screening : Test DMSO-water mixtures (10–90% v/v) to identify optimal conditions for biological assays .

Q. What methodologies are suitable for studying its structure-activity relationships (SAR) in kinase inhibition?

Q. How can in vitro-in vivo efficacy discrepancies be addressed?

Discrepancies may stem from metabolic instability or poor bioavailability. Mitigate via:

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) on the carboxamide to enhance absorption .

- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and AUC in rodent models after oral administration .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data?

Q. How should stability studies under physiological conditions be designed?

- Buffer preparation : Simulate gastric (pH 2.0) and intestinal (pH 7.4) fluids .

- Sampling intervals : Collect aliquots at 0, 1, 4, 8, 24 hours for HPLC analysis .

- Temperature : Incubate at 37°C with agitation (100 rpm) to mimic in vivo conditions .

Advanced Mechanistic Studies

Q. What techniques validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。